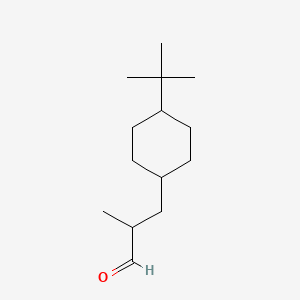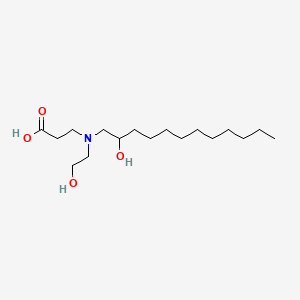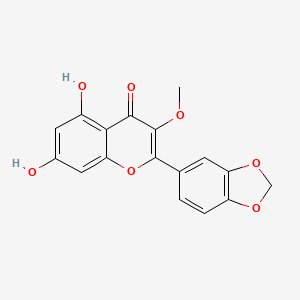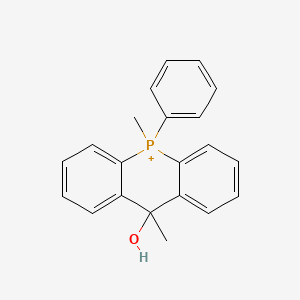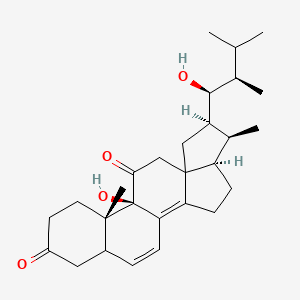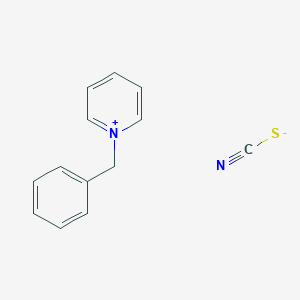
1-(Phenylmethyl)pyridinium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethyl)pyridinium thiocyanate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a pyridinium ring substituted with a phenylmethyl group and a thiocyanate anion.
Preparation Methods
The synthesis of 1-(Phenylmethyl)pyridinium thiocyanate typically involves the quaternization of pyridine with benzyl chloride, followed by the introduction of the thiocyanate anion. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
-
Quaternization Reaction
- Pyridine reacts with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to form 1-(Phenylmethyl)pyridinium chloride.
- Reaction conditions: Reflux in ethanol or acetonitrile for several hours.
-
Anion Exchange
- The chloride anion is exchanged with the thiocyanate anion by reacting 1-(Phenylmethyl)pyridinium chloride with potassium thiocyanate.
- Reaction conditions: Stirring at room temperature in an aqueous or organic solvent.
Chemical Reactions Analysis
1-(Phenylmethyl)pyridinium thiocyanate undergoes various chemical reactions, including:
-
Substitution Reactions
- The thiocyanate anion can be substituted with other nucleophiles such as halides, cyanides, or alkoxides.
- Common reagents: Sodium halides, potassium cyanide, sodium alkoxides.
- Major products: Corresponding substituted pyridinium salts.
-
Oxidation and Reduction Reactions
- The pyridinium ring can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridine derivatives.
- Common reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
- Major products: Pyridine N-oxide, dihydropyridine derivatives.
-
Addition Reactions
- The thiocyanate anion can participate in addition reactions with electrophiles to form thiocyanate adducts.
- Common reagents: Electrophiles such as alkyl halides or acyl chlorides.
- Major products: Thiocyanate adducts.
Scientific Research Applications
1-(Phenylmethyl)pyridinium thiocyanate has several applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
- Employed in the synthesis of heterocyclic compounds and as a catalyst in certain reactions.
-
Biology
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential use as an antimicrobial agent in pharmaceutical formulations.
- Evaluated for its cytotoxic effects on cancer cell lines.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties, such as ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 1-(Phenylmethyl)pyridinium thiocyanate involves its interaction with biological targets and chemical substrates. The pyridinium cation can interact with nucleophilic sites on biological macromolecules, leading to the disruption of their function. The thiocyanate anion can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers on substrates. These interactions can result in antimicrobial, antifungal, and cytotoxic effects.
Comparison with Similar Compounds
1-(Phenylmethyl)pyridinium thiocyanate can be compared with other pyridinium salts and quaternary ammonium compounds:
-
Similar Compounds
1-Methylpyridinium chloride: Similar structure but lacks the phenylmethyl group and thiocyanate anion.
Benzyltrimethylammonium chloride: Contains a quaternary ammonium center with a benzyl group but lacks the pyridinium ring.
Cetylpyridinium chloride: A long-chain alkyl pyridinium salt used as an antimicrobial agent.
-
Uniqueness
- The presence of both the phenylmethyl group and the thiocyanate anion in this compound imparts unique chemical reactivity and biological activity.
- Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
22320-77-0 |
|---|---|
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-benzylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C12H12N.CHNS/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1-3/h1-10H,11H2;3H/q+1;/p-1 |
InChI Key |
DNEBJDSJFIUINC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


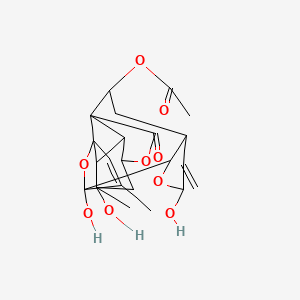
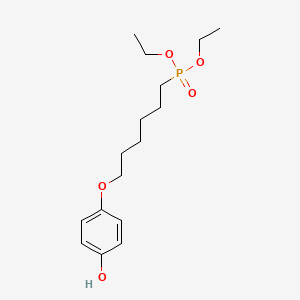
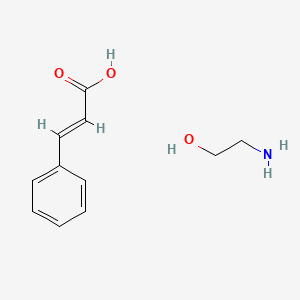


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
